molecular formula C11H13NO4S B2864422 (4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid CAS No. 1212456-87-5

(4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No. B2864422
CAS RN: 1212456-87-5
M. Wt: 255.29
InChI Key: DJCRXBNKTDNEAY-BYDSUWOYSA-N
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Description

(4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid, also known as HMTCA, is a naturally occurring compound found in various plant species. HMTCA has been studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through a condensation reaction of ortho-vanillin and l-cysteine, leading to the formation of a racemic mixture. This process was found to differ from what was previously reported in the literature, where it was assumed to form a Schiff base. The racemic mixture underwent thorough characterization, which included 1D and 2D NMR techniques, ESI-MS, and X-ray diffraction. The study also explored the addition of ZnCl2 to the racemic mixture, which resulted in the formation of crystals in the form of colorless needles, suitable for X-ray diffraction studies. The crystals were identified as the diastereomer (2R,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid 1, and the bulk material was confirmed to be racemic. It was noted that thiazolidine exists as a zwitterion in the solid state, as indicated by the crystal structure (Muche, Müller, & Hołyńska, 2018).

Supramolecular Aggregation Behavior

A target synthesis of biocompatible chiral thiazolidine-4-carboxylic acid derivatives was conducted to investigate the influence of the number, type, and position of hydrogen bonding functionalities and solvent molecules in the crystal lattice on the supramolecular aggregation behavior. This aggregation behavior is crucial as it leads to the formation of molecular assemblies. Single crystal X-ray diffraction studies were used to establish the solid-state aggregation behavior. The research explored 1D, 2D, and 3D aggregation behaviors from crystal packing diagrams and extended the findings with appropriate literature, highlighting the potential applications of these supramolecular assemblies in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Anticancer Activity and Molecular Docking Studies

The compound (4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid was used as a precursor in the synthesis of peripherally tetra-substituted metallophthalocyanines. These compounds were characterized using common spectroscopic methods, and their aggregation behaviors were investigated. The electronic spectra of the synthesized metallophthalocyanines were analyzed, and their fluorescence quantum yield was obtained. Notably, the anticancer activity of these metallophthalocyanine derivatives was studied on various cancer cell lines, and their cell cycle and apoptosis analyses were performed. Additionally, the chemical and biological activities of these compounds were compared using parameters obtained from Gaussian software and molecular docking methods, suggesting a potential for therapeutic applications (Bilgiçli et al., 2021).

Solubility, Stability, and Dissociation Constants Studies

The solubility, stability, and dissociation constants of various (4R)-thiazolidine-4-carboxylic acid derivatives were studied in aqueous solutions using potentiometric titration and HPLC method. The research showed that solubilities vary with the size of a molecule, position, and number of polar groups. The stability of these compounds was also investigated, revealing insights into the structural factors influencing their stability and dissociation constants, which are crucial for understanding their behavior in biological systems (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

properties

IUPAC Name

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRXBNKTDNEAY-BYDSUWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2N[C@@H](CS2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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